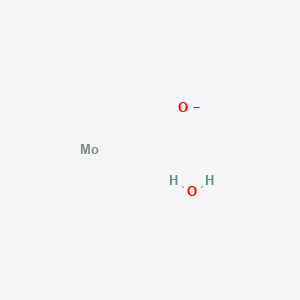
Molybdenum Blue
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum Blue is a term applied to a variety of reduced molybdenum oxide compounds, particularly those containing molybdenum in oxidation states +5 and +6. These compounds are known for their intense blue color, which arises from the mixed-valence state of molybdenum. This compound is commonly used in analytical chemistry, particularly in the colorimetric determination of phosphorus, arsenic, silicon, and germanium .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Molybdenum Blue can be synthesized by reducing an acidic molybdate solution with various reducing agents such as glucose, hydroquinone, and ascorbic acid. The reduction process involves the formation of molybdenum oxide nanoclusters, which self-assemble into larger structures . The reaction conditions, including the molar ratios of the reducing agent to molybdenum and the acidity of the solution, play a crucial role in determining the size and stability of the resulting particles .
Industrial Production Methods: In industrial settings, this compound is typically produced by reducing ammonium heptamolybdate with ascorbic acid in the presence of hydrochloric acid. This method allows for the production of stable dispersions of molybdenum oxide nanoclusters, which can be used in various applications .
Análisis De Reacciones Químicas
Types of Reactions: Molybdenum Blue undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized back to molybdenum in the +6 oxidation state under certain conditions.
Common Reagents and Conditions:
Reducing Agents: Glucose, hydroquinone, ascorbic acid.
Oxidizing Agents: Oxygen, hydrogen peroxide.
Major Products:
Reduced Molybdenum Oxide Nanoclusters: These are the primary products formed during the reduction process.
Oxidized Molybdenum Oxide: Formed during the oxidation of this compound.
Aplicaciones Científicas De Investigación
Molybdenum Blue has a wide range of applications in scientific research, including:
Analytical Chemistry: Used for the colorimetric determination of elements such as phosphorus, arsenic, silicon, and germanium.
Nanotechnology: The unique properties of molybdenum oxide nanoclusters make them suitable for use in nanoreactors and drug delivery systems.
Environmental Science: Used in the detection and quantification of pollutants in water and soil samples.
Mecanismo De Acción
The mechanism by which Molybdenum Blue exerts its effects involves the self-assembly of molybdenum oxide nanoclusters into larger structures. These nanoclusters exhibit remarkable physicochemical properties, including high reactivity and structural versatility . The mixed-valence state of molybdenum allows for reversible redox reactions, which are essential for its catalytic and analytical applications .
Comparación Con Compuestos Similares
Tungsten Blue: Similar to Molybdenum Blue, Tungsten Blue consists of reduced tungsten oxide nanoclusters and exhibits similar physicochemical properties.
Vanadium Blue: Another compound with similar properties, formed by the reduction of vanadium oxide.
Uniqueness of this compound: this compound is unique due to its specific mixed-valence state, which allows for a wide range of redox reactions. Its ability to form stable nanoclusters with various shapes and sizes makes it highly versatile for applications in catalysis, nanotechnology, and analytical chemistry .
Propiedades
Número CAS |
40957-85-5 |
|---|---|
Fórmula molecular |
H2MoO2 |
Peso molecular |
129.96 g/mol |
Nombre IUPAC |
oxomolybdenum;hydrate |
InChI |
InChI=1S/Mo.H2O.O/h;1H2; |
Clave InChI |
ARSBTACOLNKTQC-UHFFFAOYSA-N |
SMILES |
O.[O-2].[Mo] |
SMILES canónico |
O.O=[Mo] |
Sinónimos |
molybdenum blue |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















